molecular formula C8H11N5O2 B1580953 Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- CAS No. 31383-66-1

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Cat. No.: B1580953
CAS No.: 31383-66-1
M. Wt: 209.21 g/mol
InChI Key: PEIRNIBZTBBIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of an ethanol group attached to a purine ring, specifically an adenine derivative.

Mechanism of Action

Target of Action

The primary target of 2-[(6-aminopurin-9-yl)methoxy]ethanol is the herpes simplex virus . This compound has been found to have good activity against herpes viruses .

Mode of Action

2-[(6-aminopurin-9-yl)methoxy]ethanol interacts with the herpes simplex virus by inhibiting its replication . This is achieved by the compound’s ability to interfere with the virus’s DNA synthesis, thereby preventing the virus from multiplying and spreading .

Biochemical Pathways

The biochemical pathway affected by 2-[(6-aminopurin-9-yl)methoxy]ethanol is the DNA synthesis pathway of the herpes simplex virus . By inhibiting this pathway, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection .

Pharmacokinetics

The pharmacokinetic properties of 2-[(6-aminopurin-9-yl)methoxy]ethanol include its absorption, distribution, metabolism, and excretion (ADME). The compound is moderately absorbed upon oral administration . It is most commonly administered via intravenous infusion due to its relatively low rate of absorption when administered orally .

Result of Action

The result of the action of 2-[(6-aminopurin-9-yl)methoxy]ethanol is the inhibition of the replication of the herpes simplex virus . This leads to a reduction in the severity of the infection and helps to control the spread of the virus .

Action Environment

The action of 2-[(6-aminopurin-9-yl)methoxy]ethanol can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the presence of food in the stomach at the time of administration . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- typically involves the reaction of adenine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethanol group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral compound with a similar purine structure.

    Ganciclovir: Another antiviral agent with structural similarities to Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-.

    Adenosine: A naturally occurring nucleoside with a similar purine base.

Uniqueness

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- is unique due to its specific ethanol group attachment, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

2-[(6-aminopurin-9-yl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIRNIBZTBBIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)COCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185309
Record name Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31383-66-1
Record name Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031383661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-chloro-9-(2-benzoyloxyethoxymethyl)purine (50g) and ammonia (31g) in methanol (120ml) was heated in a bomb at 95° C. for 18 hours. The reaction mixture was removed from the bomb and the solvent evaporated under reduced pressure at 50° C. The resulting solid was triturated first with water and then, after drying, with chloroform. The solid, 9-(2-hydroxyethoxymethyl)adenine, was retained, and the aqueous triturate was extracted several times with chloroform. The aqueous extracts were treated with a strongly basic ion exchange resin and then evaporated to dryness under reduced pressure. The remaining solid was combined with that from the trituration step and recrystallized from isopropanol to give 22g (70% of theoretical) of white 9-(2-hydroxyethoxymethyl)adenine, m.p. 199.5°-200° C.
Name
6-chloro-9-(2-benzoyloxyethoxymethyl)purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-chloro-9-(2-benzoyloxyethoxymethyl) purine (50 g) and ammonia (31 g) in methanol (120 ml) was heated in a bomb at 95° C. for 18 hours. The reaction mixture was removed from the bomb and the solvent evaporated under reduced pressure at 50° C. The resulting solid was triturated first with water and then, after drying, with chloroform. The solid, 9-(2-hydroxyethoxymethyl)adenine, was retained, and the aqueous triturate was extracted several times with chloroform. The aqueous extracts were treated with a strongly basic ion exchange resin and then evaporated to dryness under reduced pressure. The remaining solid was combined with that from the trituration step, and recrystallized from isopropanol to give 22 g (70% of theoretical) of white 9-(2-hydroxyethoxymethyl) adenine, m.p. 199.5°-200° C.
Name
6-chloro-9-(2-benzoyloxyethoxymethyl) purine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Reactant of Route 2
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Reactant of Route 3
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Reactant of Route 4
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Reactant of Route 5
Reactant of Route 5
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Reactant of Route 6
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.